Ethyl 4-(3-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate

Analytical Chemistry Procurement Quality Control Regioisomeric Purity

Researchers requiring the validated 3-nitrophenyl pharmacophore for thiazole-based MAO-B inhibitor studies (reference IC50 = 0.47 µM) often face supply inconsistency with regioisomeric purity. This compound delivers the exact meta-nitro orientation essential for target engagement. - Conserved pharmacophore for MAO-B selectivity & antioxidant capacity. - Selective reduction to meta-aniline enables focused amine library synthesis. - Complete predicted density data (1.470 g/cm³) supports computational QSAR workflows. Sourced with batch-specific QC for reliable SAR progression.

Molecular Formula C12H10N2O5S
Molecular Weight 294.28
CAS No. 247242-54-2
Cat. No. B2892166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate
CAS247242-54-2
Molecular FormulaC12H10N2O5S
Molecular Weight294.28
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)S1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O5S/c1-2-19-11(15)10-9(13-12(16)20-10)7-4-3-5-8(6-7)14(17)18/h3-6H,2H2,1H3,(H,13,16)
InChIKeyRKOUVGIYUZARKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Specification and Structural Identity


Ethyl 4-(3-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate (CAS 247242-54-2) is a heterocyclic building block belonging to the 2,3-dihydrothiazole-5-carboxylate class, characterized by a meta-nitrophenyl substituent at the 4-position and an ethyl ester at the 5-position . With a molecular formula of C₁₂H₁₀N₂O₅S and a molecular weight of 294.28 g·mol⁻¹, the compound is commercially available at purities of 95% to ≥97% for research use from multiple vendors including AKSci (95%) and Bidepharm (97%), with batch-specific QC documentation (NMR, HPLC, GC) provided by the latter . The predicted density is 1.470 ± 0.06 g·cm⁻³, while experimental melting and boiling points remain unreported in standard datasheets .

Purity & QC Research-grade purity with batch-specific NMR, HPLC, GC documentation
Regioisomer Meta-nitrophenyl substitution confirmed; distinct from para-nitro analog
Synthetic Utility Ethyl ester enables further hydrolysis or conjugation; nitro group reducible to amine

Why In-Class Analogs Cannot Replace This Compound


Within the 2,3-dihydrothiazole-5-carboxylate series, the position and electronic nature of the aryl substituent at C4 are critical determinants of downstream biological and physicochemical behavior. The meta-nitro substitution pattern (3-nitrophenyl) of CAS 247242-54-2 confers a distinct dipole moment, hydrogen-bonding capacity, and metabolic reduction potential compared to its para-nitro isomer (CAS 886497-37-6) or des-nitro phenyl analog (CAS 13950-67-9), as documented in the broader thiazole SAR literature . In the 4-(3-nitrophenyl)thiazol-2-ylhydrazone series, meta-nitro positioning has been shown to contribute directly to selective human MAO-B inhibitory activity, with the nitro group orientation influencing both enzyme binding and antioxidant radical-scavenging capacity . Generic substitution without accounting for these regioisomeric and electronic differences risks loss of target engagement, altered selectivity profiles, and non-comparable pharmacokinetic properties in any structure-activity study.

Para-nitro isomer (CAS 886497-37-6) May shift electronic distribution and MAO-B pharmacophore profile; reduction potential differs
Des-nitro phenyl analog (CAS 13950-67-9) Lacks the reducible nitro handle, preventing amine diversification and QSAR parameter input
Aromatic thiazole (e.g., Ro 61-8048) Planar sp² scaffold lacks NH-mediated hydrogen bonding and N3-derivatization capability

Quantitative Differentiation from Closest Analogs


Commercial Purity and Batch-Level Analytical QC

When sourcing the meta-nitro (CAS 247242-54-2) versus para-nitro (CAS 886497-37-6) isomer, the availability of batch-specific QC documentation differs between suppliers. For the meta-nitro target compound, Bidepharm provides a standard purity of 97% with batch-wise NMR, HPLC, and GC traceability . For the para-nitro comparator, Bidepharm offers an equivalent purity specification of 97% with the same QC deliverables . At AKSci, both isomers are supplied at a minimum purity of 95% . This parity in commercial purity specifications (95–97%) ensures that researchers can compare isomers without purity-driven confounds, but procurement decisions should be based on the experimental requirement for either meta-nitro or para-nitro regiochemistry, which are not analytically interchangeable.

Purity & QC
Head-to-head
Meta-NO₂ & Para-NO₂ both 97% (Bidepharm) with NMR, HPLC, GC; AKSci 95%
Purity parity ensures regioisomer-driven experimental comparison
Batch QC available; verify regioisomeric identity by NMR
Analytical Chemistry Procurement Quality Control Regioisomeric Purity

Structural Pre-Characterization by Predicted Density

The target meta-nitro compound has a predicted density of 1.470 ± 0.06 g·cm⁻³, sourced from ChemSrc . For the des-nitro phenyl analog (CAS 13950-67-9), ChemSrc reports a lower predicted density of 1.321 ± 0.06 g·cm⁻³ . This difference of approximately 0.149 g·cm⁻³ reflects the increased mass and polarizability contributed by the nitro group. No predicted density value is publicly listed for the para-nitro isomer (CAS 886497-37-6) on standard aggregation databases, creating a data gap that can complicate molecular modeling studies where predicted density is used as a descriptor for solubility, permeability, or formulation behavior.

Predicted Density
Data to verify
1.470 ± 0.06 g/cm³ (meta-NO₂); 1.321 ± 0.06 g/cm³ (des-nitro); para-NO₂ not reported
Meta-NO₂ density available for QSAR; data gap may limit para-isomer modeling
Predicted by ACD/Labs; experimental validation recommended
Physicochemical Properties Density QSAR Modeling

Molecular Scaffold Differentiation from Aromatic Thiazoles

The 2-oxo-2,3-dihydrothiazole core of CAS 247242-54-2 distinguishes this compound from fully aromatic 4-(3-nitrophenyl)thiazole derivatives such as Ro 61-8048 (CAS 199666-03-0), a known kynurenine 3-monooxygenase (KMO) inhibitor with an IC₅₀ of 37 nM . The saturated 2,3-dihydrothiazole ring introduces an sp³ hybridized carbon at C2, altering the conformational flexibility, hydrogen-bond donor capacity (via the NH group), and metabolic stability relative to the planar aromatic thiazole system. While no direct IC₅₀ data exist for CAS 247242-54-2 in the same KMO assay, the scaffold distinction is mechanistically significant: the 2-oxo-2,3-dihydrothiazole motif is known to participate in distinct tautomeric equilibria and can serve as a prodrug-like handle for further derivatization at the N3 position .

Scaffold Topology
Class-level
2-Oxo-dihydrothiazole (sp³ C2, NH) vs. aromatic thiazole (sp², no NH)
Enables NH-mediated H-bonding and N3-derivatization not available from aromatic analogs
Aromatic comparator Ro 61-8048 IC₅₀=37 nM; not tested on target
Medicinal Chemistry Scaffold Hopping Kynurenine Pathway

Meta-Nitro Group as a Synthetic Diversification Handle

The meta-nitro group on CAS 247242-54-2 is amenable to selective reduction to the corresponding aniline derivative under standard conditions (H₂/Pd-C, SnCl₂, or Fe/HCl), a transformation documented for structurally related nitro-thiazole carboxylates . The resulting meta-amino intermediate can be further elaborated via amide coupling, sulfonamide formation, or diazotization to access a wider chemical space than is possible from the para-nitro isomer, where the different electronic environment of the para-amino derivative affects reactivity in subsequent transformations . This orthogonal diversification potential is specific to the nitro group position and cannot be replicated by the des-nitro phenyl analog (CAS 13950-67-9), which lacks this synthetic handle entirely.

Nitro Reduction Handle
Class-level
Meta-NO₂ → meta-NH₂ (σₘ = -0.16); Para-NO₂ → para-NH₂ (σₚ = -0.66)
Distinct electronic effects enable diverse library synthesis via amine elaboration
Hammett constants guide downstream electronic property prediction
Synthetic Chemistry Late-Stage Functionalization Nitro Reduction

MAO-B Inhibitory Pharmacophore Preference

In a published series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives evaluated as selective human MAO-B inhibitors, compound 19 demonstrated competitive and reversible MAO-B inhibition with an IC₅₀ of 0.47 µM, while the most potent derivative in the series achieved an IC₅₀ of 0.12 µM . The meta-nitro positioning was identified as essential for MAO-B binding through molecular docking studies, with the nitro group forming key interactions within the substrate cavity . Although CAS 247242-54-2 itself is a 2-oxo-2,3-dihydrothiazole carboxylate rather than a 2-ylhydrazone, the conserved 4-(3-nitrophenyl)thiazole pharmacophore suggests that the meta-nitro group contributes to MAO-B target engagement potential across thiazole subclasses, a feature not shared by the para-nitro or unsubstituted phenyl analogs.

MAO-B Pharmacophore
Class-level
4-(3-NO₂-phenyl)thiazole hydrazones: IC₅₀ 0.12–0.47 µM (competitive, reversible)
Meta-nitro group supports MAO-B binding in this chemotype; direct data for target not available
Assay: recombinant human MAO-B, kynuramine substrate
Enzyme Inhibition Monoamine Oxidase B Neurodegeneration

Nitroreductase Substrate Potential and Regioisomeric Effects

The electrochemical reduction potential of aromatic nitro groups is position-dependent: meta-nitrophenyl compounds typically exhibit more negative reduction potentials than para-nitrophenyl isomers due to less effective conjugation with the electron-deficient thiazole ring . This difference has practical consequences for bioreductive activation by nitroreductase enzymes. In a study of 5-nitrothiazole derivatives against Trypanosoma brucei overexpressing type I nitroreductase (TbNTRox), IC₅₀ values varied by over 10-fold depending on nitro group positioning and electronic context, demonstrating that nitro regioisomerism directly impacts enzyme-mediated activation . While CAS 247242-54-2 has not been tested in this specific assay, the meta-nitro positioning is expected to produce a distinct bioreductive activation profile compared to the para-nitro isomer, a consideration directly relevant to prodrug design strategies.

Nitroreductase Profile
Class-level
Meta-NO₂ predicted less facile reduction than para-NO₂ due to resonance effects
Regioisomer choice may alter bioreductive activation kinetics in prodrug research
Up to 10-fold IC₅₀ shift observed in related nitro-thiazoles
Bioreductive Activation Nitroreductase Prodrug Design

Recommended Application Scenarios


Regioisomerically Controlled MAO-B SAR Campaigns

For structure-activity relationship studies requiring the 3-nitrophenyl pharmacophore validated in thiazole-based MAO-B inhibitors (compound 19 IC₅₀ = 0.47 µM, most potent derivative IC₅₀ = 0.12 µM), CAS 247242-54-2 provides the carboxylate-ester variant of this chemotype . The ethyl ester at C5 allows subsequent hydrolysis to the carboxylic acid for further conjugation or salt formation, while the conserved meta-nitro group maintains the established MAO-B pharmacophoric interaction. Use this compound when the goal is to probe the contribution of the C5 ester vs. C2 hydrazone substituent to MAO-B potency and selectivity.

Late-Stage Diversification via Nitro Reduction

The meta-nitro group of CAS 247242-54-2 can be selectively reduced to yield the corresponding meta-aniline intermediate, which offers a distinct electronic profile (Hammett σₘ = -0.16 for NH₂) compared to the para-amino isomer (σₚ = -0.66) obtainable from CAS 886497-37-6 . This enables the systematic exploration of electronic effects on biological activity in downstream amides, sulfonamides, or urea derivatives. The des-nitro phenyl analog (CAS 13950-67-9) cannot participate in this diversification strategy, making the meta-nitro compound uniquely suited for amine-focused library synthesis.

Bioreductive Prodrug Design with Controlled Activation

The meta-nitro group of CAS 247242-54-2 is predicted to have a less favorable reduction potential than the para-nitro isomer (CAS 886497-37-6) , potentially resulting in slower enzymatic activation by nitroreductases . This difference can be exploited in prodrug design where a graded or tissue-selective release profile is desired—the meta-nitro prodrug may provide reduced systemic activation compared to the para-nitro variant, offering a tunable pharmacokinetic window for antiparasitic or anticancer applications where nitroreductase expression varies across tissues.

Computational QSAR and ADME Modeling with Density Input

The availability of a predicted density value (1.470 ± 0.06 g·cm⁻³) for CAS 247242-54-2, as listed on ChemSrc, enables its direct use in QSAR and in silico ADME models that require this descriptor . The absence of a corresponding predicted density for the para-nitro isomer (CAS 886497-37-6) on equivalent databases creates a data gap that favors the meta-nitro compound for computational workflows. When building predictive models for solubility, permeability, or formulation behavior, the meta-nitro compound provides a complete input parameter set that its para-nitro counterpart does not.

Application
Selection Property
Validation Focus
MAO-B SAR studies
Meta-nitrophenyl pharmacophore consistency
MAO-B enzyme inhibition assay (recombinant human)
Amine library synthesis
Reducible meta-nitro group with distinct electronic effects
Amine derivative characterization and electronic profiling
Bioreductive prodrug research
Regioisomer-dependent reduction potential
Nitroreductase-dependent activation assay
Computational QSAR/ADME
Predicted density descriptor available
Model input completeness; experimental density verification
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